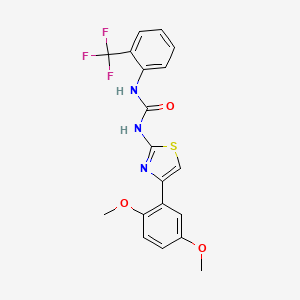
1-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C19H16F3N3O3S and its molecular weight is 423.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole ring and the introduction of various substituents. The thiazole ring can be synthesized via methods such as the Hantzsch thiazole synthesis, which involves condensing α-haloketones with thioamides under acidic conditions. Methoxy groups are introduced through methylation reactions using methyl iodide and a base like potassium carbonate.
Antitumor Activity
Research indicates that compounds featuring thiazole rings exhibit significant antitumor properties. For instance, a study found that certain thiazole derivatives demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin, indicating potent cytotoxic effects against various cancer cell lines, including Jurkat and HT-29 cells . The presence of electron-donating groups on the phenyl ring was correlated with increased activity.
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on enzymes such as α-glucosidase and urease. Compounds with similar structures have shown IC50 values ranging from 2.50 µM to 22.30 µM, outperforming standard drugs like acarbose . The trifluoromethyl group enhances enzyme affinity through hydrogen bonding interactions, significantly contributing to the compound's inhibitory activity.
Structure-Activity Relationship (SAR)
The SAR analysis of thiazole derivatives reveals that specific substituents play crucial roles in determining biological activity:
| Substituent | Effect |
|---|---|
| Trifluoromethyl group | Increases enzyme inhibition potency |
| Methoxy groups | Enhances solubility and bioavailability |
| Electron-donating groups | Boosts cytotoxic activity |
The presence of these groups impacts both the electronic properties and steric factors of the molecule, influencing how effectively it interacts with biological targets .
Study 1: Anticancer Activity
In a study examining various thiazole derivatives, compound 6 was identified as a potent inhibitor against α-glucosidase (IC50 = 2.50 µM) and urease (IC50 = 14.30 µM). This compound’s structure included a trifluoromethyl group, which was essential for its high activity due to its electron-withdrawing nature that enhances binding affinity to target enzymes .
Study 2: Antimicrobial Properties
Another investigation into thiazole derivatives revealed broad-spectrum antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus. The synthesized compounds were tested for their efficacy against these bacteria, demonstrating significant inhibition zones compared to control groups .
Propriétés
IUPAC Name |
1-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3S/c1-27-11-7-8-16(28-2)12(9-11)15-10-29-18(24-15)25-17(26)23-14-6-4-3-5-13(14)19(20,21)22/h3-10H,1-2H3,(H2,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPDSPNGGCYNAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














